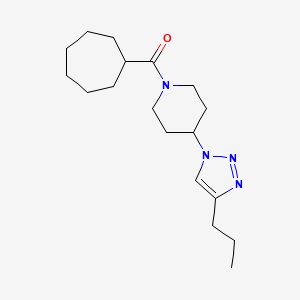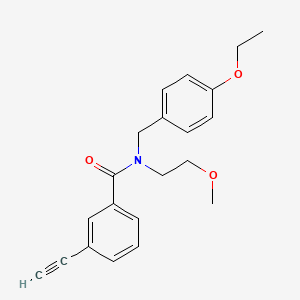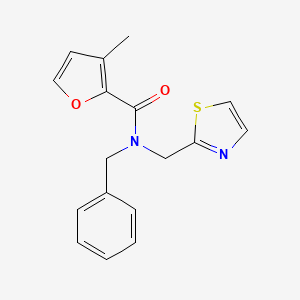![molecular formula C19H35N5 B5905147 3-{[4-(4-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]methyl}-1-ethylpiperidine](/img/structure/B5905147.png)
3-{[4-(4-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]methyl}-1-ethylpiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[4-(4-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]methyl}-1-ethylpiperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BTP-235 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
作用机制
The mechanism of action of BTP-235 is not fully understood, but it has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival. BTP-235 has been shown to inhibit the activity of PI3K and mTOR, which are two enzymes involved in the PI3K/Akt/mTOR signaling pathway. This pathway is known to be dysregulated in various types of cancer, and the inhibition of this pathway by BTP-235 has been shown to have anti-cancer properties.
Biochemical and Physiological Effects:
BTP-235 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the elimination of cancer cells. BTP-235 has also been shown to inhibit cancer cell proliferation and migration, which are important processes for the spread of cancer cells. In addition, BTP-235 has been shown to have anti-inflammatory properties and has been shown to inhibit the production of various inflammatory cytokines.
实验室实验的优点和局限性
BTP-235 has several advantages for lab experiments. It has been shown to be a potent inhibitor of various enzymes involved in cancer cell proliferation and survival, making it a valuable tool for studying the mechanisms of cancer cell growth and survival. BTP-235 has also been shown to have anti-inflammatory and anti-viral properties, making it a valuable tool for studying the mechanisms of inflammation and viral infections. However, BTP-235 has some limitations for lab experiments. It is a complex compound that requires expertise in organic synthesis and purification techniques. In addition, it may have some off-target effects that need to be carefully evaluated in lab experiments.
未来方向
There are several future directions for research on BTP-235. One direction is to further study its mechanism of action and identify other enzymes or pathways that it may inhibit. Another direction is to study its potential use as a therapeutic agent in the treatment of various types of cancer. In addition, further research is needed to evaluate its potential use as an anti-inflammatory and anti-viral agent. Finally, future research is needed to evaluate its safety and efficacy in preclinical and clinical studies.
合成方法
The synthesis of BTP-235 involves the reaction of 4-butyl-1H-1,2,3-triazole with piperidine-1-carboxaldehyde followed by the reaction with 1-ethylpiperidine. The final product is obtained after purification and characterization using various spectroscopic techniques. The synthesis of BTP-235 is a complex process that requires expertise in organic synthesis and purification techniques.
科学研究应用
BTP-235 has been studied extensively for its potential applications in various fields of scientific research. It has been shown to have anti-cancer properties and has been studied for its potential use as a therapeutic agent in the treatment of various types of cancer. BTP-235 has also been studied for its potential use as an anti-inflammatory agent and has been shown to have anti-inflammatory properties. In addition, BTP-235 has been studied for its potential use as an anti-viral agent and has been shown to have anti-viral activity against various viruses.
属性
IUPAC Name |
3-[[4-(4-butyltriazol-1-yl)piperidin-1-yl]methyl]-1-ethylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N5/c1-3-5-8-18-16-24(21-20-18)19-9-12-23(13-10-19)15-17-7-6-11-22(4-2)14-17/h16-17,19H,3-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURVRMQKIUFASA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CN(N=N1)C2CCN(CC2)CC3CCCN(C3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(5-methyl-2-thienyl)methyl]pyrimidin-2-amine](/img/structure/B5905077.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine](/img/structure/B5905079.png)


![1-allyl-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5905094.png)
![2-{[(1,3-benzodioxol-5-ylmethyl)(pyridin-3-ylmethyl)amino]methyl}benzoic acid](/img/structure/B5905100.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(methylthio)benzyl]cyclopropanamine](/img/structure/B5905102.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B5905109.png)
![2-[(2-chlorobenzyl)thio]-N-[1-(3-methylpyridin-2-yl)ethyl]acetamide](/img/structure/B5905114.png)

![2-[(3-methylphenyl)(methylsulfonyl)amino]-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5905134.png)
![1-[2-(3-methylphenyl)pyrimidin-5-yl]-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]methanamine](/img/structure/B5905140.png)
![N-(4-{2-[(2,1,3-benzoxadiazol-5-ylmethyl)amino]-2-oxoethyl}phenyl)butanamide](/img/structure/B5905158.png)
